Validamine

Description

This compound has been reported in Streptomyces hygroscopicus with data available.

RN given from CA Index Guide; RN not in Chemline 11/84; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQYAWMREAXBHF-UOYQFSTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954439 | |

| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-32-8 | |

| Record name | Validamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Validamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of Validamine, an aminocyclitol of significant interest due to its role as a potent glycosidase inhibitor and its structural relation to the antibiotic Validamycin.

Chemical Identity and Structure

This compound is a C-7 aminocyclitol, a class of compounds characterized by a carbocyclic ring with amino and hydroxyl substituents. Structurally, it is an amino derivative of 1D-chiro-inositol.[1][2] Its stereochemistry is crucial for its biological activity.

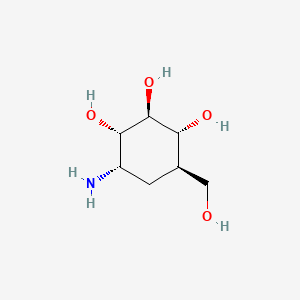

The chemical structure of this compound, specifically (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol, is depicted below.

Caption: 2D representation of this compound's chemical structure.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | [1] |

| CAS Number | 32780-32-8 | [1][3][4] |

| Molecular Formula | C₇H₁₅NO₄ | [2][3][4] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| Appearance | White powder | [2] |

| SMILES | C1--INVALID-LINK--O)O)O">C@@HCO | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 345.6 ± 42.0 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 107 Ų | [1][5] |

| XLogP3 | -2.2 | [1][5] |

Spectroscopic and Characterization Data

Structural elucidation and confirmation of this compound are typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Carbon / Proton Type | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Notes |

| -CH(N)- (C1) | 50 - 65 | 2.5 - 3.5 | Carbon and proton attached to the amino group. |

| -CH(O)- (C2, C3, C4) | 65 - 80 | 3.3 - 4.5 | Carbons and protons attached to secondary hydroxyl groups. |

| -CH- (C5) | 30 - 45 | 1.5 - 2.5 | Methylene proton on the cyclohexane ring. |

| -CH- (C6) | 40 - 55 | 1.5 - 2.5 | Cyclohexane ring proton adjacent to the hydroxymethyl group. |

| -CH₂OH (C7) | 60 - 70 | 3.4 - 3.8 | Carbon and protons of the primary hydroxymethyl group. |

| -OH, -NH₂ | N/A | 1.0 - 5.0 (variable) | Highly variable, broad signals; depends on solvent and concentration. |

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration | Intensity |

| O-H | 3500 - 3200 | Stretch | Strong, Broad |

| N-H | 3500 - 3300 | Stretch | Medium |

| C-H | 3000 - 2850 | Stretch | Strong |

| N-H | 1640 - 1550 | Bend (Scissor) | Medium |

| C-O | 1300 - 1000 | Stretch | Strong |

| C-N | 1250 - 1000 | Stretch | Medium |

Biological Activity

This compound is primarily recognized for its inhibitory activity against glycosidase enzymes. This activity is the basis for the therapeutic effects of more complex molecules that contain the this compound moiety, such as the antibiotic Validamycin A.

| Target Enzyme | Activity Type | Value (IC₅₀) | Notes | Citation(s) |

| β-glucosidase | Competitive Inhibition | 2.92 mM | Inhibition is dose-dependent and most effective at the enzyme's optimal pH. | [5][6] |

Experimental Protocols

This protocol outlines a chemical synthesis route to produce this compound.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a 1000 mL flask, add 100g of (+)-validoxylamine A, 80g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.

-

Initial Reaction: Stir the mixture at 25°C for 4 hours.

-

First Purification: After the reaction, dilute the mixture 10-fold with deionized water and load it onto an ion exchange column (1500 mL, NH₄⁺ type). Wash the column with 5000 mL of deionized water. Elute the intermediate product with 4500 mL of 0.5 mol/L ammonia water.

-

Concentration: Collect the fractions containing the product and concentrate to dryness under reduced pressure to yield the intermediate.

-

Hydrogenation: Dissolve the intermediate in 500 mL of water and place it in a 1000 mL hydrogenation reactor with 5g of a supported Palladium (Pd) catalyst. Pressurize the reactor with hydrogen to 5 MPa and heat to 50°C for 4 hours.

-

Final Purification: After the reaction, filter off the solid catalyst. Dilute the filtrate 10-fold with deionized water and load it onto an ion exchange column as described in step 3. Wash with 5000 mL of deionized water, then elute with 4500 mL of 0.5 mol/L ammonia water.

-

Isolation: Collect the fractions containing this compound, concentrate under reduced pressure, and dry under vacuum at 45°C to obtain the final product. Product purity can be assessed by HPLC.[7]

4.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for poly-hydroxy compounds to allow for exchange and simplification of O-H and N-H signals.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for a ¹H spectrum include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence) is standard.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

4.2.2 IR Spectroscopy

-

Sample Preparation: Prepare the solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups (O-H, N-H, C-H, C-O, C-N).

Role in Biosynthesis

This compound is a key intermediate in the biosynthesis of the antibiotic Validamycin A in Streptomyces hygroscopicus. It is formed from validone via an amination reaction and subsequently condenses with valienone to form validoxylamine A, the core of the antibiotic.

References

- 1. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

Validamine's Mechanism of Action as a Glycosidase Inhibitor: A Technical Guide

Validamine, a C7-aminocyclitol, serves as a potent inhibitor of glycosidase enzymes, particularly α- and β-glucosidases. Its mechanism of action is rooted in its structural similarity to the natural carbohydrate substrates of these enzymes, allowing it to act as a competitive inhibitor. This guide provides an in-depth analysis of this compound's inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Core Mechanism of Action

This compound functions primarily as a competitive inhibitor of glycosidases. Its aminocyclitol core mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. By binding to the enzyme's active site, this compound prevents the natural substrate from binding, thereby halting the enzymatic reaction.

The inhibitory effect of this compound is both dose-dependent and pH-dependent, with its maximum inhibitory capacity observed at the optimal pH of the target enzyme[1]. While a potent inhibitor, its efficacy can be surpassed by related aminocyclitols. For instance, valiolamine has demonstrated more potent α-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase when compared to this compound, valienamine, and hydroxythis compound[2].

Quantitative Inhibitory Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against various glycosidases.

| Enzyme | Source | IC50 Value | Reference |

| β-glucosidase | - | 2.92 mM | [1] |

| Sucrase | Rat small intestinal | ~4.5 x 10⁻⁴ M | [3] |

| Maltase | Rat small intestinal | ~1.2 x 10⁻³ M | [3] |

| Isomaltase | Rat small intestinal | ~1.5 x 10⁻³ M | [3] |

Note: Data from Takeuchi M, et al. (1990) was presented graphically; the values here are estimations from the provided graphs.

Structure-Activity Relationship

The inhibitory activity of this compound and its analogs is intrinsically linked to their molecular structure. The spatial arrangement of the hydroxyl and amino groups on the cyclohexane ring is crucial for its effective binding to the glycosidase active site.

-

This compound vs. Valienamine: Valienamine, an unsaturated analog of this compound, is also a potent α-glucosidase inhibitor and is a key structural component of the antidiabetic drug acarbose and the antibiotic validamycin[4][5]. The double bond in valienamine contributes to a different ring conformation, which can influence its binding affinity to various glycosidases.

-

Glucoside Derivatives: Enzymatic synthesis has been used to create α- and β-glucoside derivatives of this compound. These derivatives have also been tested for their α-glucosidase inhibitory activity, demonstrating that modifications to the core this compound structure can modulate its inhibitory potential[3].

-

X-ray Crystallography Insights: While a crystal structure of a this compound-enzyme complex was not found in the provided results, a closely related 4-α-glucoside of this compound was co-crystallized with Streptomyces coelicolor GlgE1-V279S. Structural analysis of this complex revealed that steric interactions from the this compound derivative disrupted the catalytic sidechain network of the enzyme, causing a conformational change in the catalytic nucleophile, Asp 394[6]. This provides insight into how this compound-like structures interact with the active site to inhibit enzyme function.

Experimental Protocols

Characterizing the inhibitory action of this compound involves specific biochemical and structural biology techniques. The following are detailed methodologies for key experiments.

α-Glucosidase Inhibition Assay

This colorimetric assay is commonly used to determine the inhibitory activity of compounds like this compound against α-glucosidase.

1. Materials and Reagents:

-

α-Glucosidase enzyme (e.g., from yeast or rat intestine)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (or other test inhibitor)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

-

Acarbose (as a positive control)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare an appropriate concentration of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration (e.g., 1 mM or 20 mM)[7].

-

Inhibitor Solutions: Prepare a series of dilutions of this compound in phosphate buffer or distilled water.

-

To each well of a 96-well plate, add a specific volume of the inhibitor solution (e.g., 20 µL) and the enzyme solution (e.g., 10 µL of 1 U/mL)[7].

-

For the control wells, add buffer instead of the inhibitor solution.

-

Pre-incubate the plate at 37°C for a set period (e.g., 5-10 minutes)[7][9].

-

Initiate the reaction by adding a specific volume of the pNPG substrate solution (e.g., 20 µL of 1 mM) to all wells[7].

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 20-60 minutes)[7][8].

-

Stop the reaction by adding a quencher, such as Na₂CO₃ solution (e.g., 50 µL)[7].

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader[8][9].

4. Data Analysis:

-

The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[7] Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography of an Enzyme-Inhibitor Complex

This technique provides atomic-level detail of how an inhibitor binds to its target enzyme.

1. Protein Expression and Purification:

-

The target glycosidase is overexpressed in a suitable expression system (e.g., E. coli, baculovirus).

-

The enzyme is purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

2. Crystallization:

-

The purified enzyme is concentrated to a high level (e.g., 5-10 mg/mL).

-

The enzyme is co-crystallized with a molar excess of this compound. This is typically achieved using vapor diffusion methods (sitting or hanging drop) where the protein-inhibitor solution is mixed with a precipitant solution and allowed to equilibrate.

-

Various conditions (e.g., pH, temperature, precipitant type, and concentration) are screened to find optimal crystallization conditions.

3. Data Collection and Processing:

-

A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

4. Structure Solution and Refinement:

-

The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

-

The initial model is refined against the experimental data, and the inhibitor molecule (this compound) is built into the electron density map observed in the active site.

-

The final model is validated for its geometric quality and fit to the electron density.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

// Pathways Starch -> Disaccharides [label="Digestion"]; Disaccharides -> AlphaGlucosidase [label="Substrate"]; AlphaGlucosidase -> Glucose [label="Hydrolysis"]; Glucose -> Bloodstream [label="Absorption"]; this compound -> AlphaGlucosidase [label="Competitive\nInhibition", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Caption: Consequence of α-glucosidase inhibition by this compound in the small intestine.

// Nodes Prep [label="1. Prepare Solutions\n- Enzyme (α-Glucosidase)\n- Substrate (pNPG)\n- Inhibitor (this compound)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="2. Pre-incubation\n- Add Enzyme and Inhibitor to plate\n- Incubate at 37°C", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Initiate Reaction\n- Add Substrate (pNPG)\n- Incubate at 37°C", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="4. Stop Reaction\n- Add Quencher (Na₂CO₃)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="5. Measure Absorbance\n- Read plate at 405 nm", shape=rectangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n- Calculate % Inhibition\n- Determine IC₅₀ Value", shape=rectangle, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> PreIncubate; PreIncubate -> Reaction; Reaction -> Stop; Stop -> Measure; Measure -> Analyze; } dot Caption: Experimental workflow for the α-glucosidase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Valienamine - Wikipedia [en.wikipedia.org]

- 6. Stereoselective synthesis of a 4-⍺-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

The Biological Activity of Validamine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validamine, an aminocyclitol, and its derivatives represent a significant class of compounds, primarily recognized for their potent inhibitory effects on α-glucosidase enzymes. This activity positions them as compounds of interest in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and consequently reducing postprandial hyperglycemia. This compound is a core structural component of the clinically used α-glucosidase inhibitor, validamycin A. This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.

Core Biological Activity: α-Glucosidase Inhibition

The principal biological activity of this compound and its derivatives is the competitive inhibition of α-glucosidases, a group of enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By reversibly binding to the active site of these enzymes, this compound and its analogs prevent the cleavage of disaccharides and oligosaccharides, thereby slowing the absorption of glucose into the bloodstream.

Mechanism of Action:

The inhibitory action of this compound derivatives stems from their structural similarity to the natural substrates of α-glucosidases. The amino group in the cyclitol ring is crucial for this activity, as it mimics the oxonium ion intermediate formed during the enzymatic hydrolysis of glycosidic bonds. This allows the this compound derivatives to fit into the active site of the enzyme, but their stable structure prevents the completion of the catalytic process, thus acting as competitive inhibitors.

Quantitative Data on α-Glucosidase Inhibition

The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher inhibitory activity. The following table summarizes the reported IC50 values for this compound and some of its related compounds against various α-glucosidases. It is important to note that direct IC50 values for a wide range of synthetic this compound derivatives are not extensively available in the public domain.

| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |

| This compound | Porcine Intestinal α-glucosidase | Sucrose | > 1000 | [1] |

| Valienamine | Porcine Intestinal α-glucosidase | Sucrose | 1.5 | [1] |

| Valiolamine | Porcine Intestinal α-glucosidase | Sucrose | 0.088 | [1] |

| Hydroxythis compound | Porcine Intestinal α-glucosidase | Sucrose | > 1000 | [1] |

| N-Substituted Valiolamine Derivatives | Porcine Intestinal Maltase & Sucrase | Maltose & Sucrose | Potent Inhibition | [2] |

| Glucoside Derivatives of this compound | Rat Small Intestinal Glycosidases | Not Specified | Exhibited Inhibition | [3] |

Note: The inhibitory activities can vary depending on the enzyme source, substrate, and assay conditions.

Other Potential Biological Activities

While the primary focus of research on this compound and its derivatives has been on α-glucosidase inhibition, there is limited evidence suggesting other potential biological activities.

Anticancer and Antiviral Activity

Direct studies on the anticancer and antiviral properties of this compound and its simple derivatives are scarce in the current scientific literature. The parent compound, validamycin A , has been reported to possess antifungal and some antiviral activity against plant pathogens.[4] However, this activity is primarily attributed to the inhibition of trehalase, an enzyme crucial for the energy metabolism of many fungi and insects. It is important to distinguish that the biological activities of the larger, more complex validamycin A molecule do not necessarily translate directly to its smaller this compound constituent. Further research is required to explore any potential anticancer or antiviral activities of this compound derivatives.

Lack of Evidence for Specific Signaling Pathway Modulation

A comprehensive search of the scientific literature did not yield specific evidence of this compound or its direct derivatives modulating key cellular signaling pathways such as PI3K/Akt, NF-κB, or MAPK. The biological effects of these compounds appear to be primarily mediated through direct enzyme inhibition rather than interaction with intracellular signaling cascades. This represents a significant knowledge gap and an area for future research to explore the broader cellular effects of these compounds beyond their established role as glycosidase inhibitors.

Experimental Protocols

The evaluation of the α-glucosidase inhibitory activity of this compound and its derivatives is a critical step in their characterization. Below are detailed methodologies for commonly employed in vitro assays.

In Vitro α-Glucosidase Inhibition Assay using Rat Intestinal Acetone Powder

This protocol is adapted from standard methodologies for assessing α-glucosidase inhibition.

1. Preparation of Enzyme Solution:

-

Suspend rat intestinal acetone powder in 10 volumes of 0.1 M sodium phosphate buffer (pH 6.8).

-

Homogenize the suspension on ice.

-

Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude α-glucosidase enzyme solution.

2. Assay Procedure:

-

In a 96-well microplate, add 50 µL of the enzyme solution to each well.

-

Add 50 µL of various concentrations of the test compound (this compound derivative) dissolved in the same phosphate buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is typically used as a positive control.

3. Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound and its derivatives are well-established as potent α-glucosidase inhibitors, with a clear mechanism of action and demonstrated in vitro efficacy. Their potential as therapeutic agents for type 2 diabetes is significant. However, this technical guide also highlights critical areas where further research is needed. A broader range of this compound derivatives needs to be synthesized and systematically evaluated to establish a more comprehensive structure-activity relationship for α-glucosidase inhibition. Furthermore, the exploration of other potential biological activities, such as anticancer and antiviral effects, remains a largely untapped area of investigation. Crucially, future studies should aim to elucidate the broader cellular effects of these compounds, including any potential interactions with cellular signaling pathways, to fully understand their pharmacological profile and therapeutic potential.

References

- 1. Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discofinechem.com [discofinechem.com]

Physical and chemical properties of Validamine.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Validamine

Introduction

This compound is an aminocyclitol, a class of compounds characterized by a cyclohexane ring substituted with amino and hydroxyl groups. Specifically, it is an aminocyclitol consisting of 1D-chiro-inositol lacking the 6-hydroxy group and having those at positions 1 and 5 replaced by amino and hydroxymethyl groups respectively.[1][2] this compound is of significant interest to researchers, particularly in the fields of carbohydrate chemistry and drug development, due to its role as a potent inhibitor of glycosidases.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₄ | [1][2][5] |

| Molecular Weight | 177.20 g/mol | [1][2][5] |

| Appearance | White powder | [2] |

| Boiling Point | 345.6 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 162.8 ± 27.9 °C | [2] |

| Refractive Index | 1.599 | [2] |

| XLogP3 | -2.2 | [1][2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 177.10010796 Da | [1][2] |

| Monoisotopic Mass | 177.10010796 Da | [1][2] |

| Topological Polar Surface Area | 107 Ų | [1][2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 154 | [1][2] |

| Defined Atom Stereocenter Count | 5 | [2] |

| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | [1] |

| CAS Number | 32780-32-8 | [1][2][5] |

Solubility

This compound exhibits the following solubility characteristics:

-

Soluble in: Water, Dimethylsulfoxide (DMSO), and Methanol.[6]

-

Slightly soluble or insoluble in: Ethanol, Ethyl acetate, Chloroform, and Acetone.[6]

Chemical and Biological Activity

Inhibition of β-Glucosidase

A key chemical property of this compound is its biological activity as a competitive inhibitor of β-glucosidase. This inhibition is both pH-dependent and dose-dependent.[4] The reported IC₅₀ value for this inhibition is 2.92 mM, with its maximum inhibitory effect observed at the optimal pH of the enzyme.[4] This inhibitory action makes this compound and its derivatives valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.

References

- 1. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Valienamine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 32780-32-8 | MV09894 | Biosynth [biosynth.com]

- 6. US4923975A - Valiolamine derivatives and production thereof - Google Patents [patents.google.com]

The Role of Validamine in Microbial Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validamine, a C7N-aminocyclitol, is a pivotal intermediate in the biosynthesis of the antifungal agent validamycin A by Streptomyces hygroscopicus and a key product in its degradation by other microbes, such as Flavobacterium saccharophilum. Understanding the metabolic pathways involving this compound is crucial for the potential bioengineering of improved antifungal agents and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of this compound in microbial metabolism, detailing its biosynthetic and degradation pathways. It includes available quantitative data, detailed experimental protocols for the study of these pathways, and visualizations of the core metabolic processes. While its role as a direct signaling molecule in microbial communication is not yet established in the scientific literature, its central position in a significant secondary metabolic pathway underscores its importance in microbial physiology.

Introduction to this compound

This compound is an aminocyclitol, a class of compounds characterized by a cyclohexane ring substituted with amino and hydroxyl groups. It serves as a crucial building block in the biosynthesis of validamycin A, an important aminoglycoside antibiotic used to control sheath blight disease in rice. The unique C-N linkage between two cyclitol moieties in validamycin A is formed through a pathway involving this compound. Furthermore, the microbial degradation of validamycin A yields this compound, highlighting its dual role as both a precursor and a breakdown product in different microbial contexts.

This compound in Microbial Metabolic Pathways

Biosynthesis of Validamycin A in Streptomyces hygroscopicus

The biosynthesis of validamycin A in Streptomyces hygroscopicus is a complex process involving a series of enzymatic reactions encoded by the val gene cluster. This compound is a key intermediate in this pathway. The process begins with the cyclization of sedoheptulose 7-phosphate and proceeds through several steps to form this compound, which is then condensed with another cyclitol unit to form the core structure of validamycin A.

The key steps involving this compound are:

-

Formation of Validone: The precursor valienone is reduced to form validone.

-

Transamination to this compound: Validone undergoes transamination to form this compound, a reaction catalyzed by a transaminase, likely ValM, with glutamate as the probable nitrogen donor.[1]

-

Condensation to form Validoxylamine A: this compound then condenses with a valienol derivative to form validoxylamine A, the core pseudodisaccharide structure of validamycin A. This reaction is catalyzed by a pseudoglycosyltransferase, ValL.

-

Glycosylation to Validamycin A: Finally, validoxylamine A is glycosylated by the glycosyltransferase ValG, using UDP-glucose as the sugar donor, to produce validamycin A.[1][2]

Degradation of Validamycin A by Flavobacterium saccharophilum

Flavobacterium saccharophilum is capable of degrading validamycin A. This process involves the enzymatic cleavage of the C-N linkage in validoxylamine A, which releases this compound. The proposed mechanism involves two key enzymes: a dehydrogenase and a C-N lyase.[3] The initial step is the formation of N-p-nitrophenyl-3-ketothis compound from a synthetic substrate, which then undergoes cleavage of the C-N bond.[3] The subsequent catabolic fate of the released this compound in this organism is not yet fully elucidated.

Quantitative Data on this compound Metabolism

| Parameter | Organism | Value | Reference |

| Validamycin A Production | |||

| Production Increase | Recombinant Streptomyces hygroscopicus 5008 (engineered val gene cluster) | 34% increase compared to wild-type | [4] |

| Intermediate Accumulation | |||

| Validoxylamine A Accumulation | Recombinant Streptomyces hygroscopicus 5008 (engineered val gene cluster) | Decreased compared to wild-type | [4] |

| Enzyme Substrate Specificity | |||

| ValG Glycosyl Donor | Streptomyces hygroscopicus | UDP-glucose (most efficient), UDP-galactose (less efficient), GDP-glucose (less efficient), ADP-glucose (much less efficient), TDP-glucose (least efficient) | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound metabolic pathways.

Culturing of Microorganisms

4.1.1. Streptomyces hygroscopicus for Validamycin A Production

-

Media: A commonly used medium for Streptomyces hygroscopicus growth and validamycin A production consists of (in g/L): glucose 4; yeast extract 4; malt extract 10; CaCO3 2. The pH is adjusted to 7.2.[5] For optimization of secondary metabolite production, the pH may be adjusted to 8.0.[6]

-

Inoculum Preparation: Prepare a seed culture by inoculating spores or mycelia from a stock culture into a flask containing the growth medium.[5][7]

-

Incubation: Incubate the culture flasks in a shaker at 28°C with shaking at 200 rpm for 72 hours or longer, monitoring growth by optical density at 600 nm (OD600).[7] Maximum production of antimicrobial metabolites may be achieved after 7-10 days of incubation.[6]

-

Storage: For long-term storage, spores can be stored in a glycerol stock at -80°C. Mycelia on solid media can be stored at 4°C for 2-8 weeks.[7]

4.1.2. Flavobacterium saccharophilum for Validamycin A Degradation Studies

-

General Characteristics: Flavobacterium saccharophilum is an aerobic, mesophilic, Gram-negative bacterium.

Extraction and Purification of this compound

-

General Principle: Aminocyclitols like this compound are polar compounds. Extraction from aqueous culture broth is typically performed using organic solvents.

-

Extraction Protocol:

-

Separate the microbial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 10 minutes).[8]

-

Filter the supernatant through a Millipore filter (0.45 μm).[8]

-

Extract the filtrate with an equal volume of an organic solvent such as ethyl acetate by vigorous shaking for 20 minutes. Repeat the extraction three times.[8]

-

Separate the organic phase from the aqueous phase using a separating funnel.[8]

-

Evaporate the solvent from the combined organic phases using a rotary evaporator to obtain the crude extract.

-

-

Purification: Further purification can be achieved using chromatographic techniques such as column chromatography on silica gel or reversed-phase C18 material, followed by high-performance liquid chromatography (HPLC).

Analytical Methods

4.3.1. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Due to the lack of a chromophore, this compound requires derivatization for UV detection.

-

Derivatization: Pre-column derivatization with a labeling agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy for the analysis of amines.[1][9]

-

HPLC-UV Method (General Protocol based on similar compounds):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient elution system is typically used. For example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or 1-Hexane sulfonic acid solution).[1][10]

-

Flow Rate: 1.0 - 1.5 mL/min.[10]

-

Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 195 nm for underivatized validamycin, or a different wavelength depending on the derivatizing agent).[10]

-

Quantification: Create a calibration curve using standard solutions of derivatized this compound of known concentrations.

-

4.3.2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound

NMR spectroscopy is a powerful tool for the structural identification of metabolites.

-

Sample Preparation: Dissolve the purified this compound sample in a deuterated solvent, typically deuterium oxide (D2O) for polar compounds.

-

¹H NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum to observe the proton signals.

-

Expected chemical shifts (δ) will be in the aliphatic region, typically between 2.5 and 4.5 ppm. The exact shifts will depend on the pH and temperature.

-

-

¹³C NMR Spectroscopy:

-

Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.

-

PubChem provides a predicted ¹³C NMR spectrum for this compound.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system, which helps in assigning protons on the cyclitol ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons, aiding in the assignment of both ¹H and ¹³C signals.

-

-

Referencing: Chemical shifts in D2O are typically referenced to an internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) or externally to TMS.

Visualizations of Pathways and Workflows

Biosynthesis of Validamycin A

Caption: Biosynthesis of Validamycin A in Streptomyces hygroscopicus.

Degradation of Validamycin A```dot

digraph "Validamycin A Degradation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

validamycin_A [label="Validamycin A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validoxylamine_A [label="Validoxylamine A"]; this compound [label="this compound", fillcolor="#FBBC05"]; degradation_products [label="Further Degradation\nProducts"];

validamycin_A -> validoxylamine_A [label="Hydrolysis"]; validoxylamine_A -> this compound [label="Dehydrogenase &\nC-N Lyase"]; this compound -> degradation_products [label="Catabolism"]; }

References

- 1. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Analysis of the Validamycin Glycosyltransferase (ValG) and Enzymatic Production of 4″-epi-Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial degradation of validamycin A by Flavobacterium saccharophilum. Enzymatic cleavage of C-N linkage in validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of validamycin A in agricultural food samples by solid-phase extraction combined with liquid chromatography-atmospheric pressure chemical ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic mupirocin in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ppqs.gov.in [ppqs.gov.in]

Investigating the Therapeutic Potential of Validamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validamine, an aminocyclitol, holds a significant position in carbohydrate chemistry and drug discovery, primarily recognized for its role as a key structural motif in potent glycosidase inhibitors. While its direct therapeutic applications are still under exploration, its intrinsic biological activity as a β-glucosidase inhibitor and its crucial function as a synthetic intermediate for more complex and potent pharmaceuticals underscore its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, its utility in the synthesis of therapeutic agents, and the experimental methodologies employed in its study.

Introduction

This compound, chemically known as (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol, is a C7N-aminocyclitol that forms the core structure of several bioactive molecules.[1] Its structural similarity to monosaccharides allows it to interact with carbohydrate-processing enzymes, leading to its primary known biological activity as a glycosidase inhibitor. This property, coupled with its utility as a versatile chiral building block, makes this compound a molecule of considerable interest in the field of medicinal chemistry and drug development.

Biological Activity of this compound and its Derivatives

The primary therapeutic potential of this compound, as currently understood, lies in its ability to inhibit glycosidase enzymes. These enzymes play crucial roles in various physiological and pathological processes, including digestion, lysosomal metabolism, and viral replication, making them attractive targets for therapeutic intervention.

This compound as a β-Glucosidase Inhibitor

This compound has been identified as a competitive inhibitor of β-glucosidase.[2] This inhibition is both pH-dependent and dose-dependent, with the maximum inhibitory effect observed at the optimal pH of the enzyme.[2]

Table 1: Inhibitory Activity of this compound

| Enzyme Target | Inhibition Type | IC50 Value |

| β-Glucosidase | Competitive | 2.92 mM[2] |

Glucoside Derivatives of this compound as α-Glucosidase Inhibitors

Enzymatic synthesis has been employed to produce various α- and β-glucoside derivatives of this compound.[3] These derivatives have been evaluated for their inhibitory activity against α-glucosidases, which are key enzymes in carbohydrate digestion.[3] α-Glucosidase inhibitors are an established class of oral anti-diabetic drugs used for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[4][5][6] The biological activity of these this compound derivatives highlights a promising avenue for the development of new anti-diabetic agents.

This compound as a Key Synthetic Intermediate

A significant aspect of this compound's therapeutic potential is its role as a crucial intermediate in the synthesis of more potent and clinically relevant glycosidase inhibitors.[7][8][9]

Synthesis of Valiolamine and Valienamine

This compound serves as a precursor for the synthesis of valiolamine and valienamine.[10][11] Valiolamine is a potent α-glucosidase inhibitor, and valienamine is a key component of the anti-diabetic drug acarbose and the antibiotic validamycin A.[12][13][14] The stereoselective synthesis of these more complex aminocyclitols often utilizes this compound as a starting material or a key intermediate.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of Validoxylamine A.[15]

Protocol: Synthesis of this compound from Validoxylamine A [15]

-

Reaction Setup: Dissolve Validoxylamine A in deionized water in a hydrogenation reactor.

-

Catalyst: Add a supported Palladium (Pd) catalyst to the solution.

-

Hydrogenation: Introduce hydrogen gas into the reactor to a pressure of 5 MPa.

-

Incubation: Heat the reaction mixture to 50°C and stir for 4 hours.

-

Work-up: After the reaction, filter the solid catalyst.

-

Purification: The crude product can be purified using ion-exchange chromatography.

Enzymatic Synthesis of this compound Glucoside Derivatives[3]

-

Enzyme Source: Utilize α- and β-glucosidases from sources such as Rhodotorula lactosa.

-

Substrates: Use this compound and a suitable glucosyl donor, such as maltose (for α-glucosides) or cellobiose (for β-glucosides).

-

Reaction Conditions: Incubate the substrates with the respective glucosidase in an appropriate buffer system at an optimal temperature and pH for the enzyme.

-

Product Isolation: The resulting glucoside derivatives can be isolated and purified using chromatographic techniques.

-

Structural Elucidation: The structures of the synthesized derivatives are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H- and ¹³C-NMR).

In Vitro Glucosidase Inhibition Assay

Protocol: β-Glucosidase Inhibition Assay (General Protocol)

-

Enzyme and Substrate: Prepare a solution of β-glucosidase and a suitable substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) in an appropriate buffer (e.g., phosphate buffer at the optimal pH for the enzyme).

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound for a specific period.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at a constant temperature.

-

Stop the reaction after a defined time (e.g., by adding a strong base like sodium carbonate).

-

-

Data Analysis: Measure the absorbance of the product (e.g., p-nitrophenol) spectrophotometrically. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct modulation of intracellular signaling pathways by this compound. Its primary mechanism of action is understood to be direct enzyme inhibition. The therapeutic effects of drugs derived from this compound, such as acarbose, are primarily due to the inhibition of intestinal α-glucosidases, which does not directly involve the modulation of intracellular signaling cascades in target tissues.

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

-

Broad-spectrum enzyme inhibition screening: To identify other potential enzyme targets of this compound and its derivatives.

-

Preclinical studies: To evaluate the in vivo efficacy and safety of this compound and its active derivatives for conditions such as type 2 diabetes.

-

Structure-activity relationship (SAR) studies: To design and synthesize novel this compound derivatives with enhanced potency and selectivity for specific glycosidases.

-

Investigation of cellular effects: To explore potential intracellular effects beyond direct enzyme inhibition.

Conclusion

This compound is a molecule with demonstrated biological activity as a β-glucosidase inhibitor and serves as a vital synthetic precursor for potent α-glucosidase inhibitors with established therapeutic applications. While its direct use as a therapeutic agent is not yet established, its intrinsic inhibitory properties and its role as a key building block in medicinal chemistry firmly establish its therapeutic potential. Further research into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents for a range of diseases.

Visualizations

Caption: this compound's synthesis, derivatization, and therapeutic potential.

Caption: In vitro workflow for determining glucosidase inhibition by this compound.

References

- 1. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. List of Alpha-glucosidase inhibitors - Drugs.com [drugs.com]

- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mlunias.com [mlunias.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Valienamine - Wikipedia [en.wikipedia.org]

- 14. US4923975A - Valiolamine derivatives and production thereof - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Review of Validamine: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Validamine, a C7N aminocyclitol, stands as a significant molecule in the landscape of carbohydrate-mimicking compounds and glycosidase inhibitors. Its structural resemblance to monosaccharides allows it to interact with the active sites of various carbohydrate-processing enzymes, leading to modulation of their activity. This property has positioned this compound and its derivatives as crucial tools in glycobiology research and as templates for the development of therapeutic agents, most notably for type 2 diabetes. This technical guide provides a comprehensive literature review of this compound research, encompassing its synthesis, biological activity, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached through various routes, with two notable starting materials being Validoxylamine A and D-glucose.

Synthesis from Validoxylamine A

A prevalent method for the synthesis of this compound involves the chemical modification of Validoxylamine A.

Experimental Protocol:

-

Reaction Setup: To a 1000 mL flask, add 100g of Validoxylamine A, 80g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.

-

Reaction Execution: Stir the reaction mixture at 25°C for 4 hours.

-

Purification - Step 1 (Ion Exchange Chromatography):

-

Dilute the reaction mixture tenfold with deionized water.

-

Load the diluted solution onto a D113 ion exchange column (NH4+ type, 1500 mL).

-

Wash the column with 5000 mL of deionized water.

-

Elute the product with 4500 mL of 0.5 mol/L ammonia water.

-

Collect the fractions containing the desired intermediate.

-

-

Intermediate Isolation: Concentrate the collected fractions under reduced pressure to obtain the solid intermediate.

-

Hydrogenation:

-

Dissolve the intermediate in 500 mL of water and place it in a 1000 mL hydrogenation reactor.

-

Add 5g of a supported Palladium (Pd) catalyst.

-

Introduce hydrogen gas to a pressure of 5 MPa.

-

Heat the reaction to 50°C and maintain for 4 hours.

-

-

Final Purification (Ion Exchange Chromatography):

-

Filter the reaction mixture to remove the solid catalyst.

-

Dilute the filtrate tenfold with deionized water and load it onto the same type of ion exchange column as in step 3.

-

Wash the column with 5000 mL of deionized water.

-

Elute with 4500 mL of 0.5 mol/L ammonia water.

-

-

Final Product Isolation:

-

Collect the fractions containing this compound.

-

Concentrate the solution under reduced pressure.

-

Dry the resulting solid under vacuum at 45°C to yield pure this compound.

-

Synthesis from D-glucose

Biological Activity: Glycosidase Inhibition

The primary biological activity of this compound and its derivatives is the inhibition of glycosidase enzymes, particularly α-glucosidase. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Quantitative Inhibition Data

While specific IC50 and kinetic values for this compound's inhibition of α-glucosidase are not extensively reported in the readily available literature, studies on closely related compounds and derivatives provide valuable insights into the potential potency of this compound. For instance, various flavonoid and plant-derived compounds have been shown to inhibit α-glucosidase with IC50 values ranging from micromolar to millimolar concentrations[2][3]. Acarbose, a well-known α-glucosidase inhibitor used in the treatment of type 2 diabetes, often serves as a positive control in these assays, with reported IC50 values varying widely depending on the specific assay conditions[4]. The inhibitory activity is typically determined using an in vitro α-glucosidase inhibitory assay.

Table 1: α-Glucosidase Inhibitory Activity of Selected Compounds (for comparative purposes)

| Compound/Extract | Target Enzyme | IC50 Value | Reference |

| Acarbose | α-Glucosidase | Varies (µM to mM range) | [4] |

| Various Flavonoids | α-Glucosidase | µM to mM range | [2][3] |

| Plant Extracts | α-Glucosidase | Varies widely | [3] |

Note: Specific quantitative data for this compound is a notable gap in the current literature and presents an opportunity for future research.

Experimental Protocol for In Vitro α-Glucosidase Inhibition Assay

A general protocol for assessing the α-glucosidase inhibitory activity of a test compound like this compound is as follows:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (typically 50-100 mM, pH 6.8).

-

Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae or rat intestine) in the phosphate buffer to a desired concentration (e.g., 0.2-1.0 U/mL).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 1-5 mM).

-

Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Acarbose) in the phosphate buffer or a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of the enzyme solution (e.g., 20-100 µL).

-

Add an equal volume of the test compound or control solution to the respective wells.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).

-

Initiate the reaction by adding a specific volume of the pNPG substrate solution (e.g., 20-50 µL) to each well.

-

Incubate the reaction mixture at 37°C for a set time (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (Na2CO3) (e.g., 0.1-1.0 M).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

Mechanism of Action

The mechanism of action of this compound as a glycosidase inhibitor is attributed to its structural mimicry of the natural carbohydrate substrates of these enzymes. This allows it to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the actual substrate.

Molecular Interactions

While specific molecular docking studies for this compound with α-glucosidase are not prominently featured in the reviewed literature, the general principles of inhibitor binding to the enzyme's active site are well-understood. The binding is typically governed by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the active site. For α-glucosidase, these residues often include aspartic acid, glutamic acid, arginine, and histidine.

Caption: Hypothetical binding of this compound to key residues in the α-glucosidase active site.

Effect on Signaling Pathways

The primary downstream effect of α-glucosidase inhibition by this compound is the modulation of glucose metabolism. By slowing down the absorption of glucose from the intestine, this compound can help to lower postprandial blood glucose levels. This, in turn, can have an impact on the insulin signaling pathway. A reduction in the rapid influx of glucose into the bloodstream can lessen the demand for insulin secretion from the pancreas and may improve insulin sensitivity over time.

Caption: The effect of this compound on the glucose absorption and insulin signaling pathway.

Conclusion and Future Directions

This compound remains a molecule of significant interest in the field of medicinal chemistry and drug development. Its role as a glycosidase inhibitor provides a strong foundation for its potential therapeutic applications, particularly in the management of type 2 diabetes. This review has highlighted the established synthetic routes and the fundamental mechanism of action of this compound. However, it has also underscored a critical gap in the literature regarding specific quantitative data on its inhibitory potency and detailed molecular interactions.

Future research should focus on:

-

Quantitative Biochemical Analysis: Determining the precise IC50, Ki, Km, and Vmax values of this compound against various α-glucosidases to accurately quantify its inhibitory potential.

-

Molecular Modeling: Conducting molecular docking and simulation studies to elucidate the specific binding mode of this compound within the active site of α-glucosidase and to guide the design of more potent derivatives.

-

In Vivo Studies: Evaluating the efficacy and pharmacokinetic profile of this compound in animal models of diabetes to translate the in vitro findings into a therapeutic context.

-

Exploration of Other Therapeutic Targets: Investigating the inhibitory activity of this compound against other glycosidases to explore its potential in treating other diseases where these enzymes play a critical role.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for metabolic disorders and beyond.

References

- 1. Stereoselective synthesis of a 4-⍺-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Validamine CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validamine, a potent aminocyclitol, is a subject of significant interest in the fields of carbohydrate chemistry and drug discovery due to its well-established inhibitory activity against β-glucosidase. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activity, and detailed experimental protocols for its synthesis and enzymatic inhibition assays. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of novel therapeutics.

Chemical Identifiers and Properties

This compound is an amino cyclitol structurally related to 1D-chiro-inositol. Its unique structure contributes to its biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| CAS Number | 32780-32-8 | [1][2][3] |

| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Chemical Formula | C₇H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1] |

| SMILES | C1--INVALID-LINK--O)O)O">C@@HCO | [1] |

| InChI | InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |

| Appearance | White powder | [2] |

| Boiling Point | 345.6±42.0 °C at 760 mmHg | [2] |

| Flash Point | 162.8±27.9 °C | [2] |

| Density | 1.4±0.1 g/cm³ | [2] |

Biological Activity: β-Glucosidase Inhibition

This compound is a known competitive inhibitor of β-glucosidase.[4] This enzyme plays a crucial role in the hydrolysis of β-glucosidic bonds in various biological processes. Inhibition of β-glucosidase is a therapeutic strategy for several diseases, including diabetes and Gaucher's disease. This compound has been shown to inhibit β-glucosidase in a dose-dependent manner, with a reported IC50 value of 2.92 mM.[4] The inhibitory effect is also pH-dependent, with maximum inhibition observed at the optimal pH of the enzyme.[4]

Experimental Protocols

Synthesis of this compound from (+)-Validoxylamine A

This protocol outlines a two-step synthesis of this compound from (+)-Validoxylamine A.

Step 1: Reaction with N-Bromosuccinimide (NBS)

-

To a 1000 mL flask, add 100 g of (+)-Validoxylamine A and 500 mL of deionized water.

-

Add 80 g of N-Bromosuccinimide (NBS) to the mixture.

-

Stir the reaction mixture at 25 °C for 4 hours.

-

After the reaction, dilute the mixture tenfold with deionized water.

-

Load the diluted solution onto a D113 ion-exchange column (NH₄⁺ form, 1500 mL).

-

Wash the column with 5000 mL of deionized water.

-

Elute the product with 4500 mL of 0.5 mol/L aqueous ammonia.

-

Collect the fractions containing the desired product and concentrate to dryness under reduced pressure to obtain the intermediate.

Step 2: Hydrogenation

-

Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.

-

Add 5 g of a supported Palladium (Pd) catalyst.

-

Introduce hydrogen gas to a pressure of 5 MPa.

-

Heat the reaction to 50 °C and maintain for 4 hours.

-

After the reaction, filter off the solid catalyst.

-

Dilute the filtrate tenfold with deionized water and load it onto a D113 ion-exchange column (NH₄⁺ form).

-

Wash the column with 5000 mL of deionized water.

-

Elute the final product with 4500 mL of 0.5 mol/L aqueous ammonia.

-

Collect the fractions containing this compound, concentrate under reduced pressure, and dry under vacuum at 45 °C to yield the final product.

β-Glucosidase Inhibition Assay

The following is a generalized protocol for determining the inhibitory effect of this compound on β-glucosidase from rat small intestinal brush border membranes, based on established methodologies.

3.2.1. Preparation of Rat Small Intestinal Brush Border Membranes

This procedure should be conducted at 4°C.

-

Euthanize a male Wistar rat (fasted overnight) and excise the small intestine.

-

Rinse the intestine with ice-cold saline to remove luminal contents.

-

Gently scrape the mucosa from the intestinal lining.

-

Homogenize the mucosal scrapings in a suitable buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1).

-

Perform differential centrifugation to isolate the brush border membrane vesicles. A common method involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the crude membrane fraction.

-

Resuspend the crude membrane pellet in a buffer containing a divalent cation (e.g., 10 mM MgCl₂) to selectively precipitate non-brush border membranes.

-

Centrifuge to pellet the precipitated membranes, and collect the supernatant containing the brush border membrane vesicles.

-

Perform a final high-speed centrifugation to pellet the brush border membrane vesicles.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

3.2.2. Enzyme Inhibition Assay

-

Prepare a reaction mixture containing the following in a microplate well:

-

Rat small intestinal brush border membrane preparation (as the enzyme source)

-

Various concentrations of this compound (or vehicle for control)

-

Assay buffer (e.g., 0.1 M maleate buffer, pH 6.0)

-

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the synthesis workflow of this compound and its mechanism of action as a β-glucosidase inhibitor.

Figure 1: Synthesis workflow for this compound.

References

Methodological & Application

Synthesis of Validamine: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed, step-by-step protocol for the chemical synthesis of Validamine, a crucial aminocyclitol with significant biological activities. This guide outlines the necessary reagents, equipment, and procedures to successfully synthesize this compound in a laboratory setting.

Introduction

This compound, a C7N aminocyclitol, serves as a key structural component in various natural products, including the potent α-glucosidase inhibitor validamycin A. Its unique structure and biological significance have made it a target of interest for synthetic chemists. This protocol details a common and effective method for the synthesis of this compound.

Overall Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. A common route involves the conversion of readily available starting materials through key chemical transformations. The overall workflow is depicted below.

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis from Validoxylamine A

This protocol details a two-step synthesis of this compound starting from (+)-validoxylamine A.[1]

Step 1: Synthesis of an Intermediate from (+)-Validoxylamine A

-

Reaction Setup: In a 1000 mL flask, add 100 g of (+)-validoxylamine A and 500 mL of deionized water.

-

Reagent Addition: While stirring, add 80 g of N-Bromosuccinimide (NBS) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 25 °C for 4 hours.

-

Work-up and Purification:

-

Dilute the reaction mixture with deionized water to a total volume of 5000 mL.

-

Load the diluted solution onto a D113 ion exchange column (NH4+ type, 1500 mL).

-

Wash the column with 5000 mL of deionized water.

-

Elute the product with 4500 mL of 0.5 mol/L ammonia water.

-

Collect the fractions containing the desired intermediate.

-

Concentrate the collected fractions to dryness under reduced pressure to obtain the solid intermediate.

-

Step 2: Hydrogenation to this compound

-

Reaction Setup: Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.

-

Catalyst Addition: Add 5 g of a supported Palladium (Pd) catalyst to the reactor.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to 5 MPa and heat the reaction to 50 °C. Maintain these conditions for 4 hours with stirring.[1]

-

Work-up and Purification:

-

After the reaction is complete, filter off the solid catalyst.

-

Dilute the filtrate with deionized water to a total volume of 5000 mL.

-

Load the diluted solution onto a D113 ion exchange column (NH4+ type, 1500 mL).

-

Wash the column with 5000 mL of deionized water.

-

Elute the this compound with 4500 mL of 0.5 mol/L ammonia water.

-

Collect the fractions containing this compound.

-

Concentrate the collected fractions under reduced pressure.

-

Dry the resulting solid under vacuum at 45°C to obtain pure this compound.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from Validoxylamine A.[1]

| Step | Starting Material | Reagents | Product | Yield | Purity (by HPLC) |

| 1 | 100 g (+)-Validoxylamine A | 80 g N-Bromosuccinimide | Intermediate | 45.2 g | Not Reported |

| 2 | 45.2 g Intermediate | 5 g Pd catalyst, H₂ (5 MPa) | This compound | 41.1 g | 96.4% |

Alternative Synthetic Routes

While the protocol above details a specific pathway, other synthetic strategies for this compound and its analogs have been reported. These often utilize different starting materials, offering flexibility in synthesis design.

-

From D-Glucose: An alternative synthesis of a related compound, 1,1'-bis-valienamine, has been achieved from D-glucose in 12 steps.[2] This highlights the utility of carbohydrates as starting materials for aminocyclitols.

-

From (-)-Quinic Acid: Syntheses of valienamine have also been reported starting from (-)-quinic acid, demonstrating another viable natural product-derived starting material.

Conclusion

This protocol provides a comprehensive guide for the chemical synthesis of this compound. By following these detailed steps, researchers can effectively produce this valuable compound for further study and application in drug discovery and development. The provided quantitative data offers a benchmark for yield and purity, while the mention of alternative routes encourages further exploration of synthetic strategies.

References

Validamine as a Positive Control in Glycosidase Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various biological processes, including digestion, glycoprotein processing, and lysosomal catabolism. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a range of diseases, including type 2 diabetes, viral infections, and certain types of cancer. In the development of novel glycosidase inhibitors, robust and reliable in vitro assays are essential. A key component of these assays is the use of a well-characterized positive control to validate the assay performance and provide a benchmark for the potency of test compounds. Validamine, an aminocyclitol, and its derivatives have been identified as inhibitors of various α-glucosidases. This document provides detailed application notes and protocols for utilizing this compound as a positive control in glycosidase inhibition assays.

Data Presentation

The inhibitory potency of this compound and its derivatives varies depending on the specific glycosidase and the assay conditions. While extensive data for this compound itself is not as widely published as for some of its more potent derivatives, the available information indicates its utility as a reference compound. N-substituted valiolamine derivatives, for instance, have been shown to be more potent inhibitors than the parent valiolamine[1].

| Compound | Target Enzyme | Source | IC50/Ki | Reference |

| This compound | α-Glucosidases (general) | Rat Intestine | 10⁻⁵ - 10⁻² M | [2] |

| This compound (UV-0155) | (inferred from antiviral assay targeting ER α-glucosidases) | SARS-CoV-2 replication | >1000 µM | [3] |